molecular formula C10H15N3O2 B11165823 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide

3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide

Cat. No.: B11165823
M. Wt: 209.24 g/mol
InChI Key: KGDSIHLOQDVKIR-UHFFFAOYSA-N
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Description

3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide is an organic compound with the molecular formula C11H16N2O2 It is a member of the propanamide family and contains both an ethoxy group and a methylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide typically involves the reaction of 4-methylpyrimidin-2-amine with ethyl 3-bromopropionate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the propanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-carboxy-N-(4-methylpyrimidin-2-yl)propanamide.

    Reduction: Formation of 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamine.

    Substitution: Formation of various substituted propanamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxy-N-(4-methylpyridin-2-yl)propanamide
  • 3-ethoxy-N-(4-methylpyrimidin-2-yl)butanamide
  • 3-ethoxy-N-(4-methylpyrimidin-2-yl)pentanamide

Uniqueness

3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide is unique due to its specific structural features, such as the presence of both an ethoxy group and a methylpyrimidinyl group

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

3-ethoxy-N-(4-methylpyrimidin-2-yl)propanamide

InChI

InChI=1S/C10H15N3O2/c1-3-15-7-5-9(14)13-10-11-6-4-8(2)12-10/h4,6H,3,5,7H2,1-2H3,(H,11,12,13,14)

InChI Key

KGDSIHLOQDVKIR-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC1=NC=CC(=N1)C

Origin of Product

United States

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